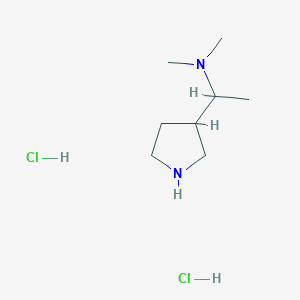

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride

Description

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride is a tertiary amine salt characterized by a pyrrolidine (5-membered nitrogen-containing ring) moiety linked to an ethanamine backbone, with two methyl groups on the terminal nitrogen. The dihydrochloride form enhances its solubility and stability.

Properties

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(10(2)3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSWZNYJXVGEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with a pyrrolidine derivative, such as 3-hydroxypyrrolidine hydrochloride or 3-aminopyrrolidine, which undergoes alkylation or amination steps to introduce the ethanamine functionality.

- N,N-Dimethylation is achieved using reagents like dimethylamine hydrochloride under controlled basic conditions.

Dimethylation and Salt Formation

- Dimethylation is typically performed by reacting the amine precursor with dimethylamine hydrochloride in aqueous or mixed solvent systems.

- The reaction is carried out under controlled pH, often using sodium hydroxide or sodium hydrate solutions to maintain alkalinity and facilitate substitution.

- The final dihydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid, precipitating the compound as a crystalline solid.

Solvent Systems and Reaction Conditions

- Suitable solvents include a broad range of organic solvents such as hydrocarbons, ethers, esters, chloro solvents, alcohols, polar aprotic solvents, ketones, and nitriles. Mixtures of these solvents are also employed to optimize solubility and reaction kinetics.

- Temperature control is critical, with typical reaction temperatures ranging from 0°C to 40°C depending on the step:

- Initial amination and dimethylation reactions are maintained between 20–30°C.

- Salt formation and crystallization steps are often conducted at lower temperatures (0–15°C) to enhance purity and yield.

- Stirring and dropwise addition of reagents are standard to control reaction rates and avoid side reactions.

Purification and Crystallization

- After reaction completion, the mixture is subjected to filtration to remove catalysts or insoluble impurities.

- The crude product is purified by recrystallization using suitable solvents such as methanol, dichloromethane, or acetone.

- Techniques like solvent-antisolvent precipitation, lyophilization, and washing with aqueous solutions are applied to obtain pure crystalline dihydrochloride.

- Crystalline forms are characterized by their melting points and solubility profiles to confirm identity and purity.

Detailed Preparation Protocol Example

| Step | Procedure Description | Reagents & Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Dissolve 3-hydroxypyrrolidine hydrochloride in dichloromethane | Dichloromethane, 3-hydroxypyrrolidine hydrochloride | 0–5°C | Stirring for 60 minutes |

| 2 | Add dimethylaminopyridine as catalyst | Dimethylaminopyridine (0.21 g) | 0–5°C | Catalytic amount |

| 3 | Slowly add diisopropylethylamine | Diisopropylethylamine (stoichiometric) | 0–5°C | Maintain temperature to avoid side reactions |

| 4 | Oxidation step with potassium permanganate in acetone | Potassium permanganate, acetone | 0–30°C | Stir 8 hours, gradual temperature increase |

| 5 | Basify reaction mixture with sodium hydroxide | Sodium hydroxide aqueous solution | 45–50°C | Stir 30 minutes |

| 6 | Filter solid and wash with water | Water | 25–30°C | Stir 10 minutes |

| 7 | Crystallize product by solvent addition | Methanol/dichloromethane mixture | 15–40°C | Obtain crystalline dihydrochloride |

This protocol is adapted from a related piperidinyl compound synthesis patent, demonstrating similar conditions applicable to pyrrolidinyl ethanamine derivatives.

Research Findings and Yield Data

- The reaction yields for similar amine dihydrochloride salts typically exceed 90%, with purity above 99% after recrystallization.

- The choice of solvent and temperature significantly affects crystallinity and polymorphic form, impacting stability and solubility.

- Catalysts such as dimethylaminopyridine and bases like diisopropylethylamine improve reaction efficiency and selectivity.

- Oxidation and reduction steps are carefully controlled to avoid over-oxidation or incomplete conversion.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Solvent | Dichloromethane, methanol, acetone, hydrocarbons | Solubility and reaction rate |

| Temperature (Reaction) | 0–40°C | Reaction control, side product minimization |

| Base | Diisopropylethylamine, sodium hydroxide | pH control, reaction completion |

| Catalyst | Dimethylaminopyridine | Reaction rate enhancement |

| Oxidizing Agent | Potassium permanganate | Purification via oxidation |

| Crystallization Method | Recrystallization, solvent-antisolvent technique | Product purity and polymorph control |

| Yield (%) | 90–95% | Efficiency of synthetic route |

| Purity (%) | >99% | Product quality |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.

Major Products

Oxidation: N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine N-oxide.

Reduction: Secondary amines with reduced nitrogen centers.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of neurotransmitter systems and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets neurotransmitter receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to neurotransmission, affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between the target compound and its analogs:

Critical Differences and Implications

- Enzyme Selectivity : The target compound’s pyrrolidine ring may confer selectivity for enzymes sensitive to 5-membered nitrogen heterocycles, contrasting with morpholine or piperazine-based analogs .

- Solubility and Stability : Hydrated forms (e.g., ) and dihydrochloride salts improve solubility, critical for drug delivery. In contrast, chlorinated derivatives () may prioritize chemical reactivity over bioavailability .

- Stereochemical Considerations : Chirality in compounds like (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride () highlights the importance of stereochemistry in biological activity, a factor that may require exploration in the target compound .

Biological Activity

Overview

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. With the molecular formula C7H18Cl2N2, this compound is characterized by a pyrrolidine ring that plays a significant role in its interaction with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

The compound features a pyrrolidine ring that contributes to its ability to interact with neurotransmitter systems. The primary mechanism of action involves modulation of neurotransmitter receptors, particularly those related to dopamine and norepinephrine pathways.

Mechanism of Action:

- Target Receptors: N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride primarily targets neurotransmitter receptors.

- Signaling Pathways: It influences neurotransmission by affecting the release and uptake of neurotransmitters, which may lead to alterations in mood and cognitive functions.

Neurotransmitter Interaction

Research indicates that this compound acts as a ligand for various neurotransmitter receptors. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders and cognitive impairments.

Case Studies

- Neuropharmacological Studies: In vitro studies have demonstrated that N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride can enhance dopamine release in neuronal cultures, suggesting its potential as a stimulant or antidepressant agent.

- Animal Models: Animal studies have shown that administration of this compound leads to increased locomotor activity, which aligns with its stimulant properties observed in human studies.

Summary of Findings

A variety of studies have been conducted to assess the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Studies | Enhanced dopamine release; receptor binding affinity established. |

| Animal Studies | Increased locomotor activity; potential antidepressant effects noted. |

| Clinical Observations | Reports of mood elevation in subjects administered the compound. |

Potential Therapeutic Applications

Given its pharmacological profile, N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride is being investigated for:

- Treatment of depression and anxiety disorders.

- Cognitive enhancement in neurodegenerative diseases.

Comparative Analysis

When comparing N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride with similar compounds, its unique pyrrolidine structure provides distinct advantages in receptor selectivity and potency:

| Compound Name | Key Features |

|---|---|

| N,N-Dimethyl-1-(3-pyrrolidinyl)ethanamine | Unique pyrrolidine ring; high receptor affinity |

| N,N-Dimethyl-1-phenylethylamine | Broader spectrum of activity; less selectivity |

| N,N-Dimethyl-1-naphthylamine | Similar stimulant effects; different receptor targets |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride with high purity?

- Methodology : The synthesis typically involves alkylation of pyrrolidine derivatives followed by dimethylamine substitution. For example, reacting 3-pyrrolidinyl ethanol with methylating agents (e.g., methyl iodide) under anhydrous conditions, followed by hydrochlorination using HCl gas in ethanol. Purification via recrystallization from ethanol/ether mixtures is recommended to achieve >98% purity .

- Critical Parameters : Control reaction temperature (<40°C) to avoid byproducts like quaternary ammonium salts. Monitor pH during hydrochlorination (target pH 4–5) to ensure dihydrochloride formation.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the presence of dimethylamino (-N(CH)), pyrrolidinyl protons (δ 2.5–3.5 ppm), and ethylenic linkages. Compare with reference spectra from structurally analogous compounds (e.g., ’s SMILES/InChI data) .

- HPLC : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Retention time should align with validated standards (RSD <2%) .

Q. What are the solubility and stability profiles of this compound in aqueous buffers?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to its dihydrochloride salt form. Lower solubility in polar organic solvents (e.g., ethanol: ~10 mg/mL) .

- Stability : Store lyophilized at -20°C. Aqueous solutions (pH 4–6) are stable for 48 hours at 4°C; avoid alkaline conditions (pH >8) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : If studies report conflicting receptor-binding affinities (e.g., σ-1 vs. NMDA receptors), validate assays using:

- Orthogonal Assays : Compare radioligand binding (e.g., -ifenprodil for NMDA) with functional assays (calcium flux).

- Batch Analysis : Test multiple synthesis batches for purity (via LC-MS) to rule out batch-specific impurities (e.g., ’s 5409-58-5 analog issues) .

Q. What advanced techniques are recommended for studying its metabolic pathways in vitro?

- Phase I Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor demethylation via LC-MS/MS (Q-TOF) for metabolites like N-methyl-1-(3-pyrrolidinyl)ethylamine.

- Phase II Metabolism : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide conjugates. Reference ’s carbodiimide coupling methods for metabolite isolation .

Q. How can computational modeling predict its interaction with neuronal targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to NMDA receptor’s ifenprodil site. Validate with mutagenesis (e.g., GluN2B subunit mutations) .

- MD Simulations : Run 100-ns simulations in CHARMM36 force field to assess stability of ligand-receptor complexes. Compare with experimental IC values from patch-clamp assays .

Contradictions & Methodological Considerations

- Purity vs. Bioactivity : notes discrepancies in bioactivity due to hygroscopicity-induced degradation. Always confirm purity via elemental analysis (C, H, N ±0.3%) before biological assays .

- Environmental Impact : While amine oxides (e.g., analogs in ) show low aquatic toxicity, this compound’s environmental fate is understudied. Use OECD 301F biodegradation tests for preliminary assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.